An In-depth Technical Guide to the Absorption and Emission Spectra of Disodium 4',5'-diiodofluorescein
An In-depth Technical Guide to the Absorption and Emission Spectra of Disodium 4',5'-diiodofluorescein
Introduction
Disodium 4',5'-diiodofluorescein is a halogenated derivative of fluorescein, a class of organic compounds widely utilized as fluorescent tracers and dyes in various scientific disciplines. The introduction of iodine atoms onto the xanthene core of the fluorescein molecule significantly influences its photophysical properties, making it a subject of interest for researchers in drug development, cell biology, and materials science. This guide provides a comprehensive overview of the absorption and emission spectra of Disodium 4',5'-diiodofluorescein, delving into the theoretical underpinnings of its spectral behavior, the practical aspects of its characterization, and the factors that modulate its fluorescence.
This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the spectral properties of this fluorophore for its effective application in experimental assays and analytical methods.
Molecular and Spectroscopic Properties
Disodium 4',5'-diiodofluorescein, also known by other names such as Erythrosin Y or Acid Red 95, possesses a unique set of properties that dictate its interaction with light.[1] The fundamental characteristics of this molecule are summarized below.
| Property | Value | Source |
| Chemical Formula | C20H8I2Na2O5 | [1][2] |
| Molecular Weight | 628.06 g/mol | [1][2][3] |
| Chemical Structure | See Figure 1 | [2] |
| Absorption Maximum (λmax) | ~528 nm (in PBS) | [4] |
| Emission Maximum (λem) | ~548 nm (in PBS) | [4] |
| Molar Extinction Coefficient (ε) | Data not explicitly available for the diiodo- derivative. For comparison, 4',5'-dibromofluorescein has an ε ≥ 5000 at 445-451 nm. | [5][6] |
| Fluorescence Quantum Yield (Φf) | 0.15 (in PBS buffer) | [4] |

Theoretical Background of Absorption and Emission Spectra
The absorption and emission of light by a fluorophore like Disodium 4',5'-diiodofluorescein can be understood through the principles of quantum mechanics, often visualized using a Jablonski diagram.
Absorption (Excitation)
When a molecule absorbs a photon of light, an electron is promoted from the ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This process is extremely rapid, occurring on the femtosecond (10⁻¹⁵ s) timescale. The specific wavelengths of light that a molecule can absorb are determined by its electronic structure.
Fluorescence Emission
Following excitation, the molecule quickly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes like internal conversion and vibrational relaxation. From this relaxed state, the molecule can return to the ground state (S₀) by emitting a photon. This emitted light is known as fluorescence. Because some energy is lost through non-radiative pathways, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes Shift .
Factors Influencing Spectral Properties
The absorption and emission spectra of Disodium 4',5'-diiodofluorescein are not static but are influenced by its local environment.
Effect of Solvent Polarity
The polarity of the solvent can significantly affect the electronic energy levels of a fluorophore. In polar solvents, the excited state of many fluorophores is more stabilized than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. This is due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore.
Effect of pH
Fluorescein and its derivatives are known to exist in different ionic forms depending on the pH of the solution. These different forms (cationic, neutral, anionic, and dianionic) exhibit distinct absorption and emission characteristics. The fluorescence of fluorescein derivatives is generally most intense at alkaline pH when the dianionic form is predominant. As the pH decreases, the fluorescence intensity typically decreases due to the protonation of the phenolic and carboxylic acid groups.
Experimental Protocols
Accurate characterization of the spectral properties of Disodium 4',5'-diiodofluorescein requires careful experimental design and execution.
Measurement of Absorption Spectrum
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Preparation of Stock Solution: Prepare a stock solution of Disodium 4',5'-diiodofluorescein in a suitable solvent (e.g., ethanol or a buffered aqueous solution like PBS).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the expected absorption maximum (e.g., 400-600 nm). Use the same solvent as a blank to zero the instrument.
-
Data Acquisition: Measure the absorbance of each dilution at each wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
Measurement of Emission Spectrum
-
Fluorometer Setup: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and an emission detector. Set the excitation wavelength to the determined λmax.
-
Sample Preparation: Use the same diluted solutions prepared for the absorption measurements. Ensure the absorbance of the solutions at the excitation wavelength is low (ideally < 0.1) to avoid inner filter effects.
-
Data Acquisition: Scan the emission wavelengths over a range that captures the entire fluorescence spectrum (e.g., 500-700 nm). The wavelength with the highest fluorescence intensity is the emission maximum (λem).
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law:
A = εcl
where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (in cm)
-
Data Collection: Use the absorbance data collected for the different concentrations in the absorption spectrum measurement.
-
Plotting: Plot a graph of absorbance (A) at λmax versus concentration (c).
-
Calculation: The slope of the resulting linear plot will be equal to ε * l. Since the path length (l) is typically known (e.g., 1 cm), ε can be calculated.
Determination of Fluorescence Quantum Yield (Φf) (Relative Method)
The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
-
Choice of Standard: Select a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as Disodium 4',5'-diiodofluorescein. Fluorescein in 0.1 M NaOH (Φf ≈ 0.95) is a common choice.
-
Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbances at the excitation wavelength should be kept below 0.1.
-
Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.
-
Data Analysis and Interpretation
The collected spectral data provides a wealth of information about the fluorophore. The absorption and emission maxima are characteristic fingerprints of the molecule. The molar extinction coefficient indicates the efficiency of light absorption, while the quantum yield quantifies the efficiency of fluorescence emission. The Stokes shift provides insights into the energy loss between absorption and emission.
Troubleshooting
-
Inner Filter Effect: At high concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules, leading to a distortion of the emission spectrum and an underestimation of the fluorescence intensity. To mitigate this, use dilute solutions with an absorbance of less than 0.1 at the excitation wavelength.
-
Scattering Peaks: Raman and Rayleigh scattering from the solvent can appear in the emission spectrum. These can be identified as sharp peaks that shift with the excitation wavelength (Raman) or appear at the same wavelength as the excitation (Rayleigh).
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore, resulting in a decrease in fluorescence intensity over time. Use the lowest possible excitation intensity and minimize exposure time.
References
-
GSRI. (n.d.). DISODIUM 4',5'-DIIODOFLUORESCEIN. Retrieved from [Link]
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Inxight Drugs. (n.d.). Disodium 4',5'-diiodofluorescein. Retrieved from [Link]
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DrugFuture. (n.d.). 4',5'-Dibromofluorescein. Retrieved from [Link]
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ResearchGate. (n.d.). Normalized absorption (A) and fluorescence (B) spectra of the four compounds dissolved in D2O-PBS (pD = 7.8). Retrieved from [Link]
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PubChemLite. (n.d.). 4',5'-diiodofluorescein (C20H10I2O5). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4′,5′-Diiodofluorescein | The Merck Index Online. Retrieved from [Link]
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GSRI. (n.d.). 4',5'-DIIODOFLUORESCEIN. Retrieved from [Link]
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ResearchGate. (n.d.). (A): Fluorescence quantum yield (ϕf) of DiIC2(3), Dy-630, and DiIC2(5) at room temperature in methanol, water, ethanol and glycerol (see also table 1). Retrieved from [Link]
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ResearchGate. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Retrieved from [Link]
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Inxight Drugs. (n.d.). Disodium 4',5'-diiodofluorescein. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 33239-19-9 | Product Name : Diiodofluorescein Disodium Salt. Retrieved from [Link]
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NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. Retrieved from [Link]
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HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence and photophysical properties of D-π-A push-pull systems featuring a 4,5-dicyanoimidazole unit | Request PDF. Retrieved from [Link]
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MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved from [Link]
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PMC. (n.d.). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Characterization of Fluorescent Dyes-Magnetic Nanoparticles for Bioimaging Applications | Request PDF. Retrieved from [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Fluorescein disodium salt. Retrieved from [Link]
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ResearchGate. (2026). Synthesis and Characterization of Reactive Dyes based on 4, 4'-Diamino Diphenylsulphone and their Dying Application on Silk, Wool and Cotton fibres. Retrieved from [Link]
Sources
- 1. DIIODOFLUORESCEIN | 33239-19-9 [chemicalbook.com]
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- 5. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 6. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
